molecular formula C17H19N3O3S B1667164 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide CAS No. 153042-42-3

5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide

Cat. No. B1667164
M. Wt: 345.4 g/mol
InChI Key: MJRGSRRZKSJHOE-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in industry or research.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and products of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and more.


Scientific Research Applications

1. Endothelin Receptor Antagonism

Research by Bradbury et al. (1997) highlighted the discovery of several 6-membered nitrogen heterocycles as substitutes for the N-isoxazolyl substituent in 1-naphthalenesulfonamides endothelin-A (ETA) antagonists. They found that compounds like 5-(dimethylamino)-N-(5-chloro-3-methoxy-2-pyrazinyl)-1-naphthalenesulfonamides exhibited significant inhibition of the pressor response in rats, indicating potential as selective ETA receptor antagonists (Bradbury et al., 1997).

2. Receptor Binding Studies

Stein et al. (1995) found that random screening of compounds led to the discovery of 5-amino-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamides as functional antagonists in ETA receptor binding assays. This underscores the importance of the sulfonamide group in receptor activity and its potential for pharmacological applications (Stein et al., 1995).

3. Fluorescence and Surface Analysis

Lochmüller et al. (1981) explored the fluorescence properties of 5-dimethylamino-1-naphthalenesulfonamide attached to silica particles. The fluorescence exhibited dependence on excitation wavelength, suggesting its utility in investigating surface environment heterogeneity at the molecular level (Lochmüller et al., 1981).

4. Photopolymerization Monitoring

Jager et al. (1995) studied fluorescent probes like N,N-di-n-butyl-5-(dimethylamino)-1-naphthalenesulfonamide for monitoring the photopolymerization of dimethacrylates. These probes responded to changes in their environment during photopolymerization, which could be useful in material science applications (Jager et al., 1995).

5. Enzymatic Transamidation Studies

Lorand et al. (1971) developed a fluorescent method for automating measurements of Factor XIII in plasma using monodansylcadaverine, a compound related to 5-dimethylamino-1-naphthalenesulfonamide. This method allows direct recording of enzymatic transamidation reactions, potentially useful in biochemical and clinical research (Lorand et al., 1971).

6. Carbonic Anhydrase Inhibition

Banerjee et al. (2005) reported differences in the fluorescence spectral properties and binding profiles of 5-(dimethylamino)-1-naphthalenesulfonamide (dansylamide, DNSA) between human carbonic anhydrase I and II. These findings have implications in the design of isozyme-specific inhibitors for carbonic anhydrases, which are relevant in treating various pathogenic conditions (Banerjee et al., 2005).

7. Fluorescent Probes for Metal Ion Detection

Balakrishna et al. (2018) explored the use of compounds such as 2-(dimethylamino)-3-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)naphthalene-1,4-dione for detecting metal ions. The compound showed high selectivity and sensitivity for Zn2+ ions, suggesting its potential as a probe for fluorescent imaging in biological systems (Balakrishna et al., 2018).

8. Fluorescent Boronic Acid Isomers for Sensing Saccharides

Gao et al. (2005) synthesized water-soluble naphthalene-based fluorescent boronic acid isomers, which showed significant fluorescent properties upon binding with carbohydrates at physiological pH. These compounds, such as 5-(dimethylamino)naphthalene-1-boronic acid, have potential applications in ratiometric and off-on sensing of saccharides (Gao et al., 2005)

Safety And Hazards

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Future Directions

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Please consult with a chemistry professional or refer to reliable sources for accurate information. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4/h5-10,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRGSRRZKSJHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165205
Record name BMS 182874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide

CAS RN

153042-42-3
Record name BMS 182874
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153042423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS 182874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
PD Stein, JT Hunt, DM Floyd, S Moreland… - Journal of medicinal …, 1994 - ACS Publications
The endothelins (ETs) are a family of potent vasocon-strictor peptides originally isolated from endothelial cells. 1 These peptides are now known to be produced by a number of other …
Number of citations: 170 pubs.acs.org
RH Bradbury, C Bath, RJ Butlin, M Dennis… - Journal of medicinal …, 1997 - ACS Publications
Use of automated synthesis led to the discovery of several 6-membered nitrogen heterocycles as replacements for the N-isoxazolyl substituent present in the 1-naphthalenesulfonamide …
Number of citations: 56 pubs.acs.org
N Murugesan, Z Gu, PD Stein, S Bisaha… - Journal of medicinal …, 1998 - ACS Publications
Substitution at the ortho position of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide led to the identification of the biphenylsulfonamides as a novel series of endothelin-A (ET A ) …
Number of citations: 58 pubs.acs.org
HC Hercule, AO Oyekan - Journal of Pharmacology and Experimental …, 2000 - ASPET
The preglomerular arteriole of the rat was used to evaluate the contribution of cytochrome P450-derived eicosanoids to the vasoconstrictor effect of endothelin (ET)-1 and to determine …
Number of citations: 77 jpet.aspetjournals.org
N Murugesan, Z Gu, PD Stein, S Spergel… - Journal of Medicinal …, 2000 - ACS Publications
The synthesis and structure−activity relationship (SAR) studies of a series of 4‘-oxazolyl-N-(3,4-dimethyl-5-isoxazolyl)[1,1‘-biphenyl]-2-sulfonamide derivatives as endothelin-A (ET A ) …
Number of citations: 45 pubs.acs.org
AO Oyekan, JC McGiff - British journal of pharmacology, 1998 - Wiley Online Library
1 We tested the hypothesis that nitric oxide (NO) exerts a tonic inhibitory influence on cytochrome P450 (CYP450)‐dependent metabolism of arachidonic acid (AA). 2 N ω ‐nitro‐L‐…
Number of citations: 76 bpspubs.onlinelibrary.wiley.com
J Iqbal, R Sanghi, SK Das - Mini Reviews in Medicinal …, 2005 - ingentaconnect.com
Endothelins (ETs) are potent vasoconstrictor peptides and are associated with several disease states like pulmonary hypertension, systemic hypertension and heart failure. Endothelin-…
Number of citations: 29 www.ingentaconnect.com
S Chong, M Obermeier, WG Humphreys - Archives of pharmacal research, 2003 - Springer
In vivo clearance of BMS-182874 was primarily due to metabolismvia stepwiseN-demethylation. Despitein vivo clearance approachedca 50% of the total liver plasma flow, BMS-182874 …
Number of citations: 1 link.springer.com
C Wu, MF Chan, F Stavros, B Raju, I Okun… - Journal of medicinal …, 1997 - ACS Publications
We report here that N 2 -aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides are potent and selective small molecule ET A receptor antagonists. The aryl group was subjected to …
Number of citations: 30 pubs.acs.org
C Wu, ER Decker, N Blok, H Bui, Q Chen… - Journal of medicinal …, 1999 - ACS Publications
We have previously disclosed the discovery of 2,4-disubstituted anilinothiophenesulfonamides with potent ET A -selective endothelin receptor antagonism and the subsequent …
Number of citations: 35 pubs.acs.org

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